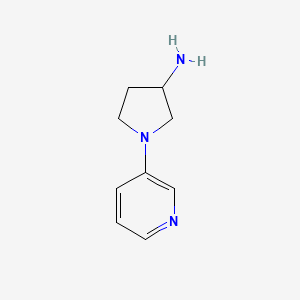
1-(Pyridin-3-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .
Vorbereitungsmethoden
The synthesis of ABT-202 involves several steps. The key intermediate is ®-1-(Pyridin-3-yl)pyrrolidin-3-amine. The synthetic route typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as liquid-liquid extraction and chromatography.
Analyse Chemischer Reaktionen
ABT-202 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
ABT-202 has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: It helps in understanding the role of nicotinic receptors in neural signaling.
Medicine: Although it has not passed clinical trials, it has been researched for its potential use as an analgesic.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Wirkmechanismus
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .
Vergleich Mit ähnlichen Verbindungen
ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:
ABT-418: Another agonist at nicotinic acetylcholine receptors, but with different pharmacokinetic properties.
PHA-543,613: A selective agonist for nicotinic acetylcholine receptors, used in research for cognitive enhancement.
Epibatidine: A potent agonist at nicotinic acetylcholine receptors, known for its analgesic properties but with high toxicity.
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |
InChI-Schlüssel |
LVGMMVAWLISWJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Synonyme |
ABT-202 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















